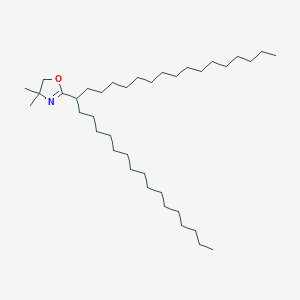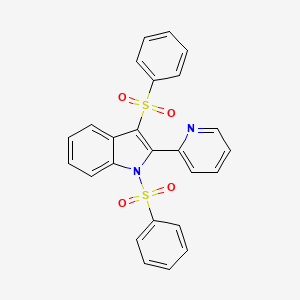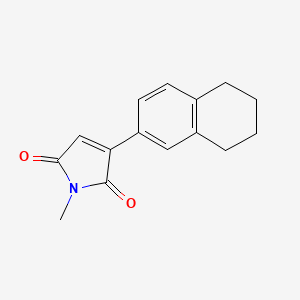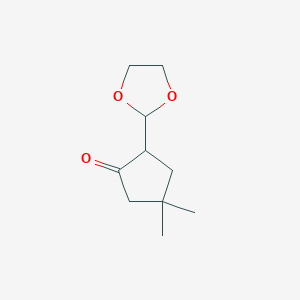
5-(2-Nitropropyl)-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Nitropropyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It features a benzodioxole ring substituted with a nitropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitropropyl)-1,3-benzodioxole typically involves the nitration of a suitable precursor followed by the introduction of the propyl group. One common method involves the nitration of 1,3-benzodioxole to form 5-nitro-1,3-benzodioxole, which is then subjected to a Friedel-Crafts alkylation reaction with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Nitropropyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 5-(2-Aminopropyl)-1,3-benzodioxole.
Substitution: Various substituted benzodioxoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Nitropropyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-Nitropropyl)-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The benzodioxole ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Nitropropyl)-1,3-benzodioxole: Unique due to the presence of both a nitro group and a propyl group on the benzodioxole ring.
5-Nitro-1,3-benzodioxole: Lacks the propyl group, making it less hydrophobic and potentially less bioactive.
5-(2-Aminopropyl)-1,3-benzodioxole: The reduced form of this compound, with different chemical and biological properties.
Uniqueness
This compound is unique due to its combination of a nitro group and a propyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
87095-03-2 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
5-(2-nitropropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H11NO4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3 |
Clave InChI |
IPIRRNUQJDSUFK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)


![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
amino}prop-2-enal](/img/structure/B14397646.png)
phosphanium bromide](/img/structure/B14397654.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
![2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14397678.png)

![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)

![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)

